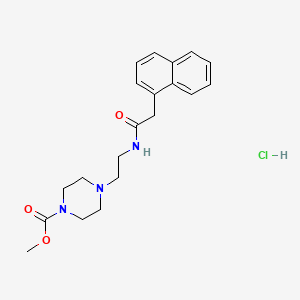
Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O3 and its molecular weight is 391.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is recombinant JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNKs) family, which are involved in various cellular processes including inflammation, apoptosis, and cellular differentiation.
Mode of Action
The compound interacts with its target, JNK3, by inhibiting its activity
Actividad Biológica
Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride, with the CAS number 1351615-37-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H26ClN3O3 with a molecular weight of 391.9 g/mol. Its structure features a piperazine ring, which is known for contributing to various biological activities, including receptor binding and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClN3O3 |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 1351615-37-6 |
The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine moiety is often associated with neurotransmitter receptor modulation, particularly in the central nervous system (CNS). Compounds with similar structures have shown activity as:
- Serotonin Receptor Agonists : Influencing mood and anxiety.
- Dopamine Receptor Modulators : Affecting reward pathways and motor control.
- Anticancer Agents : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Biological Activity
Recent studies have highlighted the potential of piperazine derivatives in various therapeutic areas:
- Anticancer Activity : Research indicates that certain piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine have shown IC50 values in the nanomolar range against specific tumor types, suggesting strong anticancer potential .
- Neuropharmacological Effects : Compounds containing piperazine rings have been investigated for their effects on neurotransmitter systems. They may act as serotonin reuptake inhibitors or dopamine antagonists, which could be beneficial in treating mood disorders and schizophrenia .
- Anti-inflammatory Properties : Some studies suggest that piperazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
In a comparative study of various piperazine derivatives, methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 500 nM. This suggests that the compound may inhibit cell proliferation through apoptosis induction mechanisms.
Case Study 2: CNS Activity
A study evaluating the effects of similar piperazine compounds on anxiety models in rodents showed that administration led to a significant decrease in anxiety-like behaviors. This supports the hypothesis that the compound may act on serotonin receptors, enhancing serotonergic transmission .
Propiedades
IUPAC Name |
methyl 4-[2-[(2-naphthalen-1-ylacetyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3.ClH/c1-26-20(25)23-13-11-22(12-14-23)10-9-21-19(24)15-17-7-4-6-16-5-2-3-8-18(16)17;/h2-8H,9-15H2,1H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQYNANPUKNXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













